Bienvenue dans la boutique en ligne BenchChem!

2-bromo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide

FABP4 inhibition halogen bonding structure-activity relationship

Procure this specific 2-bromo thiophenylamide for FABP inhibitor research. The 2-bromo substituent is critical for halogen bonding interactions, providing unique selectivity and metabolic profiles distinct from fluoro or chloro analogs. Essential for SAR studies to deconvolute FABP4 vs FABP5 effects. Ideal for cell-based adipocyte assays and comparative metabolism studies. Not interchangeable with other analogs.

Molecular Formula C20H17BrN2O2S
Molecular Weight 429.3 g/mol
CAS No. 1060356-07-1
Cat. No. B6539433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide
CAS1060356-07-1
Molecular FormulaC20H17BrN2O2S
Molecular Weight429.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)Br
InChIInChI=1S/C20H17BrN2O2S/c21-18-6-2-1-5-17(18)20(25)23-15-9-7-14(8-10-15)12-19(24)22-13-16-4-3-11-26-16/h1-11H,12-13H2,(H,22,24)(H,23,25)
InChIKeyDVZHSMFNRHFKLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-bromo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide (CAS 1060356-07-1): A Non-Annulated Thiophenylamide for FABP Inhibition Research


2-bromo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is a synthetic small molecule belonging to the non-annulated thiophenylamide class, characterized by a 2-bromobenzamide moiety linked via a phenylacetamide bridge to a thiophen-2-ylmethyl carbamoyl group. This compound falls within the general structural scope of fatty acid-binding protein (FABP) inhibitors, specifically dual FABP4 and/or FABP5 inhibitors, as disclosed in patent literature for the treatment of metabolic disorders and certain cancers [1]. With a molecular formula of C20H17BrN2O2S and a molecular weight of 429.3 g/mol, the compound is available from specialty chemical suppliers for research use only .

Why Generic Substitution Fails: Structural Specificity in 2-bromo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide Analogs


Compounds within the non-annulated thiophenylamide series cannot be considered interchangeable due to the critical role of the 2-substituent on the benzamide ring in modulating target binding, selectivity, and physicochemical properties. Patent data indicate that the identity of the halogen or other substituent at the 2-position (e.g., F, Cl, Br, OMe, CF3) directly influences FABP4 and FABP5 inhibitory activity through electronic effects and halogen bonding interactions within the protein binding pocket [1]. The 2-bromo substituent in this compound offers a unique combination of van der Waals radius, polarizability, and sigma-hole potential compared to its 2-fluoro, 2-chloro, and 2-methoxy counterparts, which can translate into differential binding kinetics, selectivity profiles, and metabolic stability. Procurement decisions based solely on core scaffold similarity, without accounting for these specific substitution effects, risk selecting a compound with substantially altered or absent activity at the intended target [2].

Quantitative Differentiation Evidence for 2-bromo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide


Halogen Bonding Potential: 2-Bromo vs. 2-Fluoro and 2-Chloro Analogs for FABP4 Binding Enhancement

The 2-bromo substituent on the benzamide ring possesses a significantly larger sigma-hole potential compared to 2-fluoro and 2-chloro analogs, enabling stronger halogen bonding interactions with backbone carbonyl oxygens or pi-systems within the FABP4 binding pocket. In the structurally characterized co-crystal structures of related non-annulated thiophenylamides with human FABP4, halogen bonds between the 2-substituent and the protein contribute measurably to binding enthalpy [1]. While direct IC50 or Ki values for this specific compound are not publicly disclosed in peer-reviewed literature, the patent class establishes that 2-halogen substitution is a key determinant of FABP4 inhibitory potency [2].

FABP4 inhibition halogen bonding structure-activity relationship

Lipophilicity-Driven Pharmacokinetic Differentiation: 2-Bromo vs. 2-Fluoro and 2-Chloro in Thiophenylamide Series

The 2-bromo substituent contributes to higher calculated logP and logD values compared to 2-fluoro and 2-chloro analogs, which can influence membrane permeability, plasma protein binding, and metabolic clearance. Based on computed physicochemical properties for this compound series, the 2-bromo derivative exhibits an XLogP3-AA value approximately 0.5-1.0 log unit higher than the 2-fluoro analog and 0.2-0.5 log unit higher than the 2-chloro analog [1]. This lipophilicity difference is within the optimal range for oral bioavailability while potentially enhancing tissue distribution for target engagement in adipose and tumor microenvironments.

ADME lipophilicity metabolic stability

Bromine-Specific Metabolic Handling: Implications for In Vivo Half-Life Compared to 2-Chloro and 2-Methoxy Analogs

The 2-bromo substituent undergoes distinct metabolic pathways compared to 2-chloro and 2-methoxy groups, including potential oxidative debromination via CYP450 enzymes and glutathione conjugation. In benzamide-containing drug-like molecules, the carbon-bromine bond dissociation energy (~339 kJ/mol for aromatic C-Br) is lower than that of aromatic C-Cl (~397 kJ/mol) and C-F (~489 kJ/mol), which can result in faster metabolic clearance through reductive debromination pathways [1]. While direct comparative metabolic stability data for this exact compound series are not publicly available, general medicinal chemistry principles predict that the 2-bromo analog will exhibit intermediate metabolic stability between the more stable 2-fluoro and less stable 2-methoxy derivatives, potentially offering a favorable balance for in vivo efficacy studies where sustained target engagement is desired but rapid clearance is to be avoided [2].

metabolic stability CYP450 metabolism in vivo pharmacokinetics

Synthetic Accessibility and Purity Profile for Reproducible Biological Evaluation

Vendor-supplied analytical data indicate that 2-bromo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is available at ≥95% purity (HPLC) . The 2-bromo substituent offers distinct synthetic advantages over the 2-iodo analog (which would be prone to unwanted cross-coupling side reactions) and the 2-fluoro analog (which requires more specialized fluorination reagents). The compound's molecular weight of 429.3 g/mol and predicted logP remain within the acceptable range for cell-based assays without requiring solubilizing excipients that might confound biological readouts . Procurement of this specific brominated derivative ensures experimental reproducibility, as even minor variations in halogen substitution have been shown to alter biological activity in thiophenylamide FABP inhibitor series [1].

synthetic chemistry compound purity reproducibility

Optimal Research and Industrial Applications for 2-bromo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide


FABP4/5 Dual Inhibition Probe for Metabolic Disease Target Validation

Based on its classification as a non-annulated thiophenylamide within the FABP inhibitor patent space [1], this compound is most appropriately deployed as a chemical probe in cell-based assays of adipocyte fatty acid transport, lipolysis, and insulin sensitization. The 2-bromo substituent's halogen bonding potential may confer distinct target engagement kinetics that differentiate it from the well-characterized FABP4 inhibitor BMS-309403 (Ki <2 nM for FABP4, 250 nM for FABP3, 350 nM for FABP5) [2], providing complementary pharmacological tool for deconvoluting FABP4-specific versus FABP5-mediated effects.

Structure-Activity Relationship (SAR) Expansion for Halogen-Dependent FABP Binding

This compound serves as the brominated member of a halogen-scanning series that includes the 2-fluoro (CAS 1060337-13-4), 2-chloro (CAS 1060313-15-6), and 2-methoxy (CAS 1060284-22-1) analogs [1]. Systematic procurement of this entire series enables quantitative SAR studies correlating halogen identity with FABP4 binding affinity, selectivity, and cellular activity. The bromine's unique combination of size and polarizability provides a critical data point for computational modeling of halogen bonding contributions to target-ligand interactions.

In Vitro ADME Profiling of Halogenated Benzamide Containing Compounds

The distinct metabolic liability of the aromatic C-Br bond makes this compound valuable for comparative in vitro metabolism studies using hepatocyte or microsomal incubation systems [1]. By comparing the metabolic stability of the 2-bromo analog with its 2-fluoro and 2-chloro counterparts under identical assay conditions, researchers can quantify the contribution of halogen identity to CYP450-mediated clearance and generate predictive models for designing FABP inhibitors with optimized pharmacokinetic profiles [2].

Quote Request

Request a Quote for 2-bromo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.